8-Bromo-3-nitro-1,6-naphthyridin-4-ol
Description
8-Bromo-3-nitro-1,6-naphthyridin-4-ol is a brominated and nitrated naphthyridine derivative. The compound features a bicyclic naphthyridine core with a bromine atom at position 8, a nitro group at position 3, and a hydroxyl group at position 3.
Properties
Molecular Formula |
C8H4BrN3O3 |
|---|---|
Molecular Weight |
270.04 g/mol |
IUPAC Name |
8-bromo-3-nitro-1H-1,6-naphthyridin-4-one |
InChI |
InChI=1S/C8H4BrN3O3/c9-5-2-10-1-4-7(5)11-3-6(8(4)13)12(14)15/h1-3H,(H,11,13) |
InChI Key |
ULVLRGPBLXRVGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)C2=CN=CC(=C2N1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3-nitro-1,6-naphthyridin-4-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 1,6-naphthyridin-4-ol followed by nitration. The reaction conditions for bromination often include the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. Nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-3-nitro-1,6-naphthyridin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), catalysts (base or acid).
Reduction: Reducing agents (hydrogen gas, sodium borohydride), catalysts (palladium on carbon).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).
Major Products Formed
Substitution: Formation of substituted naphthyridines.
Reduction: Formation of 8-Bromo-3-amino-1,6-naphthyridin-4-ol.
Oxidation: Formation of 8-Bromo-3-nitro-1,6-naphthyridin-4-one.
Scientific Research Applications
8-Bromo-3-nitro-1,6-naphthyridin-4-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Research: Used as a probe to study enzyme interactions and cellular pathways.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Material Science: Investigated for its potential use in organic electronics and photophysical applications.
Mechanism of Action
The mechanism of action of 8-Bromo-3-nitro-1,6-naphthyridin-4-ol involves its interaction with specific molecular targets. For instance, its anticancer activity may be attributed to its ability to intercalate into DNA, thereby inhibiting DNA replication and transcription. The nitro group can undergo bioreduction to form reactive intermediates that induce oxidative stress and apoptosis in cancer cells. The bromine atom may enhance the compound’s binding affinity to its molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence highlights two related naphthyridine derivatives, which are compared below based on structural features, substituent effects, and inferred properties.
Structural and Functional Group Differences
*Theoretical formula based on the compound’s name.
Key Observations:
Substituent Positions :
- The target compound and 8-bromo-7-methoxy analog share bromine at position 8, but differ in other substituents (nitro vs. methoxy).
- The tetrahydro analog (3-bromo) has a saturated ring system and bromine at position 3, distinct from the target’s unsaturated core and bromine at position 6.
Functional Group Effects: Nitro Group (Target): Strong electron-withdrawing nature, likely increasing acidity of the hydroxyl group and reducing solubility in non-polar solvents compared to methoxy (electron-donating) analogs . Hydrochloride Salt (Tetrahydro analog): Increases water solubility compared to free-base forms, typical for pharmaceutical intermediates .
Theoretical Reactivity :
- The nitro group in the target compound may facilitate nucleophilic aromatic substitution at position 3 or 8, whereas the methoxy group in the analog would direct reactions to different positions .
- The tetrahydro analog’s saturated ring system reduces aromatic conjugation, likely altering UV-Vis absorption and redox properties compared to unsaturated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
